3,4-Dimethylbenzaldehyde
Overview
Description
3,4-Dimethylbenzaldehyde: is an organic compound with the molecular formula C9H10O . It is a derivative of benzaldehyde, where two methyl groups are substituted at the 3rd and 4th positions of the benzene ring. This compound is a colorless to pale yellow liquid with a characteristic almond-like odor. It is used in various applications, including the synthesis of fine chemicals, pharmaceuticals, and as an intermediate in organic synthesis .
Mechanism of Action
Target of Action
3,4-Dimethylbenzaldehyde (3,4-DMB) is a derivative of benzaldehyde
Mode of Action
It’s known to be an oxidative degradation product of trimethylbenzene, initiated by oh radicals . This suggests that it may interact with its targets through oxidation reactions, leading to changes in their function.
Pharmacokinetics
Given its molecular weight of 1341751 , it’s likely that it can be absorbed and distributed throughout the body. Its metabolism and excretion would depend on various factors, including the specific enzymes it interacts with and the individual’s metabolic rate.
Result of Action
It’s known to be used in the synthesis of 3,4-dimethylmethcathinone (dmmc) and 3,4-dimethyl-dibenzylidene sorbitol . These compounds may have various effects at the molecular and cellular level, depending on their specific targets and mode of action.
Biochemical Analysis
Biochemical Properties
3,4-Dimethylbenzaldehyde plays a significant role in biochemical reactions, particularly in the formation of oximes and hydrazones. It interacts with hydroxylamine to form oximes and with hydrazine to form hydrazones . These reactions are crucial in organic synthesis and have implications in various biochemical processes. The compound also participates in oxidative degradation reactions initiated by OH radicals .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can induce oxidative stress in cells, leading to changes in cellular function and metabolism . Additionally, it may interact with specific proteins and enzymes, altering their activity and impacting cellular processes.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can act as a nucleophile in reactions with aldehydes and ketones, forming stable adducts such as oximes and hydrazones . These interactions can lead to enzyme inhibition or activation, affecting various biochemical pathways. The compound’s ability to form stable adducts also influences gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound can undergo oxidative degradation, leading to the formation of various by-products . Long-term exposure to the compound may result in changes in cellular function and metabolism, which need to be carefully monitored in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties and interactions. At higher doses, this compound may induce toxic effects, including oxidative stress and cellular damage . It is essential to determine the appropriate dosage range to avoid adverse effects in animal studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can undergo oxidative degradation initiated by OH radicals, leading to the formation of different metabolites . The compound may also interact with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. Understanding these metabolic pathways is crucial for studying the compound’s biochemical properties and effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its biochemical effects. The compound can be transported across cell membranes and distributed to various cellular compartments. It may interact with specific transporters and binding proteins, affecting its localization and accumulation within cells . These interactions play a significant role in determining the compound’s activity and function.
Subcellular Localization
This compound’s subcellular localization is critical for its activity and function. The compound can be localized to specific cellular compartments, such as the cytoplasm, mitochondria, or nucleus . Its localization may be influenced by targeting signals or post-translational modifications, directing it to specific organelles. Understanding the subcellular localization of this compound is essential for studying its biochemical properties and effects.
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Oxidation of 3,4-Dimethylbenzyl Chloride:
Starting Material: 3,4-Dimethylbenzyl chloride.
Reagents: Sodium nitrate (NaNO3) and acetic acid (AcOH).
Catalyst: Polyethylene glycol (PEG-600).
Conditions: Aqueous media.
Yield: 82.3%.
-
Grignard Reaction:
Starting Material: 4-Bromo-o-xylene.
Reagents: Magnesium turnings, N,N-dimethylformamide (DMF).
Initiator: Iodine.
Solvent: Tetrahydrofuran (THF).
Industrial Production Methods:
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Indirect Electrooxidation Method:
Starting Material: 1,2,4-Trimethylbenzene.
Conditions: Electrooxidation in the presence of a suitable catalyst.
-
Carbonylation Method:
Starting Material: Ortho-xylene.
Reagents: Carbon monoxide (CO), hydrochloric acid (HCl).
Catalyst: Lewis acid.
Conditions: Low temperature (-10 to 0°C).
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
Reagents: Hydroxyl radicals (OH).
Conditions: Gas-phase reaction.
Products: Various oxidative degradation products.
-
Reduction:
Reagents: Common reducing agents like sodium borohydride (NaBH4).
Conditions: Mild conditions.
Products: Corresponding alcohols.
-
Substitution:
Reagents: Halogenating agents like bromine (Br2).
Conditions: Room temperature.
Products: Halogenated derivatives.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Used in the synthesis of various fine chemicals and pharmaceuticals.
Biology:
Biochemical Studies: Utilized in studies involving oxidative stress and radical reactions.
Medicine:
Pharmaceutical Intermediate: Used in the synthesis of drugs and active pharmaceutical ingredients.
Industry:
Comparison with Similar Compounds
- 3,4-Dimethoxybenzaldehyde
- 3,5-Dimethylbenzaldehyde
- 2,5-Dimethylbenzaldehyde
- 3,4,5-Trimethoxybenzaldehyde
Comparison:
- 3,4-Dimethylbenzaldehyde is unique due to the presence of two methyl groups at the 3rd and 4th positions, which influences its reactivity and applications. For instance, it has a higher rate coefficient for gas-phase reactions with hydroxyl radicals compared to its dimethoxy and trimethoxy counterparts .
Properties
IUPAC Name |
3,4-dimethylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-7-3-4-9(6-10)5-8(7)2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POQJHLBMLVTHAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2041626 | |
Record name | 3,4-Dimethylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2041626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Other Solid | |
Record name | Benzaldehyde, 3,4-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
5973-71-7 | |
Record name | 3,4-Dimethylbenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5973-71-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dimethylbenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005973717 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzaldehyde, 3,4-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3,4-Dimethylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2041626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dimethylbenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.246 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,4-DIMETHYLBENZALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16G1J12ARB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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